4-Methylumbelliferone is a naturally occurring compound classified as a coumarin derivative. It is recognized for its diverse biological activities, particularly its role as an inhibitor of hyaluronic acid synthesis, which has implications for cancer treatment and other pathological conditions. This compound has garnered attention in pharmacological research due to its potential therapeutic benefits and mechanisms of action.
4-Methylumbelliferone can be found in various plants, including the common herb Angelica archangelica and other members of the Apiaceae family. Its natural occurrence in these plants contributes to its recognition in traditional medicine and modern pharmacology.
Chemically, 4-Methylumbelliferone is classified under the category of coumarins, which are characterized by a benzopyran-2-one structure. Its systematic name is 7-hydroxy-4-methylcoumarin, and it has been assigned the chemical formula C10H10O3.
The synthesis of 4-Methylumbelliferone can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice (e.g., dichloromethane or 1,2-dichloroethane), to optimize yield and selectivity. The use of protecting groups during synthesis is common to prevent unwanted reactions during subsequent steps.
The molecular structure of 4-Methylumbelliferone features a coumarin backbone with a hydroxyl group at the seventh position and a methyl group at the fourth position. This configuration is crucial for its biological activity.
4-Methylumbelliferone participates in several chemical reactions, including:
The regioselectivity of these reactions can vary based on the conditions used, such as temperature and solvent, which are critical for optimizing yields.
4-Methylumbelliferone exerts its effects primarily by inhibiting hyaluronic acid synthesis through the modulation of hyaluronan synthases. This inhibition affects cell migration and proliferation, particularly in cancer cells, making it a candidate for therapeutic applications in oncology .
The mechanism involves:
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) for structural characterization .
4-Methylumbelliferone has significant scientific uses, particularly in:
4-Methylumbelliferone (4-MU) depletes the cellular pool of uridine diphosphate glucuronic acid (UDP-GlcUA), a critical precursor for hyaluronan (HA) biosynthesis. This occurs through competitive glucuronidation: 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to 4-MU to form 4-methylumbelliferyl glucuronide (4-MUG). This process consumes UDP-GlcUA, reducing its availability for HA synthesis by hyaluronan synthases (HAS). In cancer cell lines (e.g., melanoma A2058 and breast cancer MDA-MB-361), 4-MU treatment reduces UDP-GlcUA by 38–95%, directly correlating with 22–80% inhibition of HA secretion [1] [8]. The metabolic shift is quantifiable:
Table 1: UDP-GlcUA Depletion by 4-MU Across Cell Models
Cell Line | UDP-GlcUA Reduction (%) | HA Synthesis Inhibition (%) |
---|---|---|
A2058 (Melanoma) | 95 | 80 |
MDA-MB-361 (Breast) | 85 | 78 |
MCF-7 (Breast) | 38 | 22 |
4-MU suppresses the expression of key HAS isoforms (HAS2 and HAS3) at the transcriptional level. In breast cancer cells (MCF-7), 4-MU downregulates HAS2 mRNA by 81%, while in ovarian cancer (SKOV-3) and melanoma (A2058) cells, HAS3 decreases by 60–84% [1] [6]. This isoform-specific repression is critical because:
The inhibition of HA synthesis by 4-MU is primarily indirect:
Public database mining (PubChem BioAssay) identifies 13 nuclear receptors (NRs) as potential 4-MU targets, including:
Liver transcriptome analysis in mice treated with 4-MU reveals profound alterations in metabolic genes:
Table 2: Metabolic Pathways Modulated by 4-MU in Liver
Pathway | Key Genes Regulated | Biological Outcome |
---|---|---|
Bile Acid Transport | ABCB11 ↑, ABCC2 ↑ | Enhanced bile secretion |
Gluconeogenesis | PCK1 ↓, G6PC ↓ | Reduced glucose output |
Glycogen Metabolism | GYS2 ↓, PYGL ↑ | Glycogen store depletion |
4-MU inhibits TLR4/NF-κB/NLRP3 inflammasome signaling, reducing key pro-inflammatory cytokines:
Table 3: Cytokine Modulation by 4-MU in Disease Models
Model | Cytokines Suppressed | Cytokines Induced |
---|---|---|
Ischemic Stroke | IL-1β, IL-18, TNF-α | IL-10 |
Fibrosarcoma | IL-6, IL-8 | – |
Astrocytes (LPS) | TNF-α, IL-6 | IL-10 |
By reducing LMW-HA, 4-MU mitigates TLR-mediated inhibition of Foxp3+ regulatory T cells (Tregs). This promotes Treg differentiation and function, critical for suppressing autoimmunity [3] [6]. Concurrently, 4-MU inhibits dendritic cell (DC) maturation and antigen presentation by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7